2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide
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Description
2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H21N5O4S and its molecular weight is 427.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound of interest is part of a broader category of chemicals involved in the synthesis of novel heterocyclic compounds. These substances, including similar pyrimidine derivatives, are synthesized through various chemical reactions that yield a range of heterocyclic compounds with potential biological activities. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been explored for their anti-inflammatory and analgesic properties. These syntheses involve complex reactions, such as the condensation of different starting materials with amino thiouracils or other heterocyclic amines, leading to compounds with significant biological activities (Abu‐Hashem et al., 2020).
Biological and Pharmacological Activities
The pyrimidine derivatives and related compounds have been investigated for various biological activities, particularly in the context of anti-inflammatory, analgesic, antimicrobial, and antifungal properties. Some of these compounds have shown significant activity in preclinical models, suggesting potential therapeutic applications. The anti-inflammatory and analgesic activities of certain pyrimidine derivatives, for instance, highlight the potential of these compounds in drug development (Sondhi et al., 2009). Additionally, the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings underscore the versatility of these compounds in generating new antimicrobial agents (Hossan et al., 2012).
Properties
IUPAC Name |
2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-24-17-15(19(27)25(2)20(24)28)18(23-16(22-17)11-4-5-11)30-10-14(26)21-12-6-8-13(29-3)9-7-12/h6-9,11H,4-5,10H2,1-3H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLQIKBDIHFTEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3CC3)SCC(=O)NC4=CC=C(C=C4)OC)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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